N-(4-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine
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Overview
Description
N-(4-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Piperazine Moiety: The piperazine derivative is introduced through a nucleophilic substitution reaction.
Introduction of the Chlorophenyl Group: This step often involves a coupling reaction, such as a Suzuki or Stille coupling, to attach the chlorophenyl group to the triazole ring.
Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Catalysts: Using palladium or copper catalysts for coupling reactions.
Solvents: Selecting appropriate solvents like dimethylformamide or toluene to facilitate reactions.
Temperature Control: Maintaining precise temperature conditions to ensure optimal reaction rates and product stability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(4-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-4-amine: Similar structure but with a different position of the triazole nitrogen.
N-(4-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-3-amine: Another positional isomer with distinct biological properties.
Uniqueness
N-(4-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is unique due to its specific arrangement of functional groups, which confer distinct biological activities and chemical reactivity compared to its isomers and analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[5-(4-chloroanilino)triazolidin-4-yl]-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN6O/c1-14-4-2-3-5-17(14)26-10-12-27(13-11-26)20(28)18-19(24-25-23-18)22-16-8-6-15(21)7-9-16/h2-9,18-19,22-25H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBGBSZOHMDGPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3C(NNN3)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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